Triethyl 6-methyl-3,6-dihydropyridazine-1,2,3-tricarboxylate
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Overview
Description
Triethyl 6-methyl-3,6-dihydropyridazine-1,2,3-tricarboxylate is a chemical compound with the molecular formula C14H22N2O6 It is known for its unique structure, which includes a six-membered ring with nitrogen atoms and multiple ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 6-methyl-3,6-dihydropyridazine-1,2,3-tricarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor with triethyl orthoformate in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Triethyl 6-methyl-3,6-dihydropyridazine-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Triethyl 6-methyl-3,6-dihydropyridazine-1,2,3-tricarboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Triethyl 6-methyl-3,6-dihydropyridazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Diethyl 3,5-dimethyl-1,4-dihydro-2,6-pyrazinedicarboxylate
- 2,4,6-trimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
Triethyl 6-methyl-3,6-dihydropyridazine-1,2,3-tricarboxylate is unique due to its specific structure, which includes a six-membered ring with nitrogen atoms and multiple ester groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
7249-41-4 |
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Molecular Formula |
C14H22N2O6 |
Molecular Weight |
314.33 g/mol |
IUPAC Name |
triethyl 6-methyl-3,6-dihydropyridazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C14H22N2O6/c1-5-20-12(17)11-9-8-10(4)15(13(18)21-6-2)16(11)14(19)22-7-3/h8-11H,5-7H2,1-4H3 |
InChI Key |
YDWMOBVGIMHRLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC(N(N1C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
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